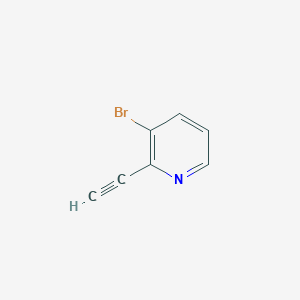

3-Bromo-2-ethynylpyridine

Vue d'ensemble

Description

3-Bromo-2-ethynylpyridine is an organic compound with the molecular formula C7H4BrN. It is a derivative of pyridine, where a bromine atom is attached to the third carbon and an ethynyl group is attached to the second carbon of the pyridine ring. This compound is of interest in various fields such as medicinal chemistry, chemical synthesis, materials science, and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Bromo-2-ethynylpyridine can be synthesized through several methods. One common method involves the use of bis-triphenylphosphine-palladium (II) chloride, potassium hydroxide, copper (I) iodide, and triethylamine. The reaction is typically carried out under reflux conditions for 3 hours, followed by treatment with methanol at room temperature for 1 hour . Another method involves the use of sodium cyanoborohydride in ethanol, where the reaction is heated for 24 hours .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-ethynylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Reduction Reactions: The ethynyl group can be reduced to form different products.

Common Reagents and Conditions

Bis-triphenylphosphine-palladium (II) chloride: Used in coupling reactions.

Potassium hydroxide: Acts as a base in various reactions.

Copper (I) iodide: Used as a catalyst in coupling reactions.

Triethylamine: Acts as a base and solvent in reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a new carbon-carbon bonded compound .

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-2-ethynylpyridine serves as a versatile building block in the synthesis of complex organic molecules. Its unique reactivity enables the formation of various derivatives through substitution and coupling reactions.

Table 1: Synthetic Pathways Involving this compound

Drug Development

The compound is explored for its potential as a pharmacophore in drug design. Its structure allows for the development of molecules with specific biological activities, particularly in targeting enzymes and receptors.

Case Study: Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties, particularly against glioblastoma cells. One study reported nanomolar inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, suggesting its potential as an anti-invasive agent .

Biological Research

In biological studies, this compound has been shown to interact with various biological molecules, making it a valuable tool in biochemical assays.

Table 2: Biological Activities of this compound

Mécanisme D'action

The mechanism of action of 3-Bromo-2-ethynylpyridine depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form new compounds. The molecular targets and pathways involved are specific to the reactions and applications in which it is used .

Comparaison Avec Des Composés Similaires

3-Bromo-2-ethynylpyridine can be compared with other similar compounds such as:

2-Bromo-3-ethynylpyridine: Similar structure but with different positions of bromine and ethynyl groups.

3-Bromo-2-ethynylpyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

3-Iodo-2-ethynylpyridine: Similar structure but with an iodine atom instead of a bromine atom.

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the differences in their structures.

Activité Biologique

3-Bromo-2-ethynylpyridine is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and an ethynyl group attached to a pyridine ring, allows for diverse interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula C7H6BrN and a molecular weight of 185.04 g/mol. It is characterized by the following properties:

- Melting Point : 45-47 °C

- Solubility : Soluble in organic solvents like DMSO and ethanol

- Log P (octanol-water partition coefficient) : Approximately 2.06, indicating moderate lipophilicity which may influence its biological activity .

Synthesis

The synthesis of this compound typically involves the Sonogashira coupling reaction, where a bromo-substituted pyridine is reacted with an alkyne in the presence of a palladium catalyst. This method allows for the efficient formation of the ethynyl group while maintaining the integrity of the pyridine ring.

This compound exhibits biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The presence of the ethynyl group facilitates π-stacking interactions, while the bromine atom enhances halogen bonding capabilities. These interactions can modulate enzyme activity and receptor binding, making it a candidate for drug development .

Antimicrobial Activity

Research indicates that derivatives of this compound display notable antimicrobial properties. For instance, studies have shown that related compounds exhibit significant activity against various bacterial strains and fungi, particularly against Cryptococcus neoformans, with minimal inhibitory concentrations (MIC) as low as 3.9 µg/ml . This suggests that this compound could be explored further for its antifungal applications.

Case Studies

Pharmacological Profile

The pharmacological profile of this compound includes:

Propriétés

IUPAC Name |

3-bromo-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINPRHPJAPWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318791 | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96439-99-5 | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96439-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 3-bromo-2-ethynylpyridine a valuable building block in organic synthesis?

A1: this compound is a versatile starting material for constructing complex molecules, particularly fused heterocycles like indolo- and pyrrolonaphthyridines. The compound's structure, featuring both a bromine atom and an ethynyl group, allows for a two-step reaction sequence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.